N-[(2Z)-4-(2,5-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline
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Overview
Description
(2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a thiazole ring substituted with various aromatic groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The aromatic groups are introduced through nucleophilic aromatic substitution reactions, where halogenated aromatic compounds react with nucleophiles.
Coupling Reactions: The final step often involves coupling reactions such as Suzuki or Heck coupling to introduce the phenyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are often elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.
Aromatic Imines: Compounds such as N-benzylideneaniline and N-phenylbenzylamine have similar imine functionalities.
Uniqueness
What sets (2Z)-4-(2,5-DIMETHYLPHENYL)-N-(4-FLUOROPHENYL)-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other thiazole derivatives and aromatic imines.
Properties
Molecular Formula |
C25H23FN2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H23FN2S/c1-18-8-9-19(2)23(16-18)24-17-29-25(27-22-12-10-21(26)11-13-22)28(24)15-14-20-6-4-3-5-7-20/h3-13,16-17H,14-15H2,1-2H3 |
InChI Key |
MBBSTPUSUCIEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=NC3=CC=C(C=C3)F)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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